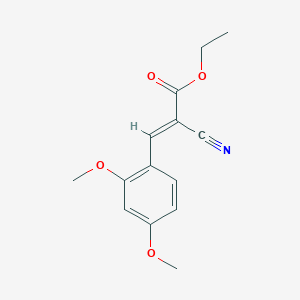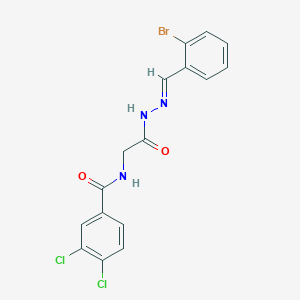![molecular formula C13H16N2 B12010544 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12010544.png)
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a complex organic compound with the molecular formula C13H16N2 It is a derivative of azepinoindole, characterized by a hexahydroazepine ring fused to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate can then undergo further reactions to yield the desired azepinoindole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other reducible groups within the molecule.
Substitution: This can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce halogenated compounds.
Scientific Research Applications
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: Its applications are more limited but could include use in the synthesis of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit nicotinic acetylcholine receptors (nAChRs) by non-competitive mechanisms . This inhibition can affect neurotransmission and has implications for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole
- 6-Methyl-6H-indolo(2,3-b)quinoxaline
- Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate
Uniqueness
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its hexahydroazepine ring fused to an indole structure distinguishes it from other similar compounds, potentially offering unique pharmacological properties .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13-11(9-15)10-5-2-3-6-12(10)14-13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChI Key |
WGVSPPPAPBTTFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C(C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12010512.png)

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)
